molecular formula C11H12N2O B15145949 1H-Imidazole, 1-(4-methoxyphenyl)-4-methyl- CAS No. 301828-45-5

1H-Imidazole, 1-(4-methoxyphenyl)-4-methyl-

Cat. No.: B15145949
CAS No.: 301828-45-5
M. Wt: 188.23 g/mol
InChI Key: TVVZGOFMEFAFPH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-methylimidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group and a methyl group. Imidazole derivatives are known for their significant biological activities and are widely used in various fields such as pharmacology, chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-4-methylimidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxybenzylamine with glyoxal and ammonium acetate under reflux conditions can yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of 1-(4-methoxyphenyl)-4-methylimidazole typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-methylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)-4-methylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-methylimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-4-methylimidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

CAS No.

301828-45-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-methylimidazole

InChI

InChI=1S/C11H12N2O/c1-9-7-13(8-12-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3

InChI Key

TVVZGOFMEFAFPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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